(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone
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Overview
Description
The compound (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone is a complex organic molecule with a unique structure that includes a spirocyclic system, a bromine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic system: This can be achieved through a cyclization reaction involving a suitable diol and an amine.
Introduction of the bromine and fluorine atoms: These halogens can be introduced via halogenation reactions using reagents such as bromine and fluorine sources under controlled conditions.
Coupling reactions: The final step often involves coupling the spirocyclic intermediate with a brominated and fluorinated benzene derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone: can be compared with similar compounds such as:
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-chloro-2-fluorophenyl)methanone: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-chlorophenyl)methanone: This compound has a chlorine atom instead of fluorine, which may influence its chemical properties and applications.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFNO3/c22-17-5-6-18(19(23)13-17)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCAGTIGHCLBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642874 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-16-2 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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